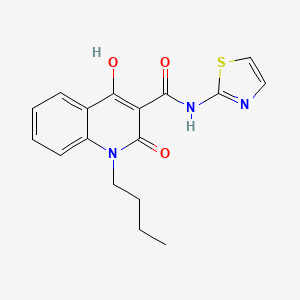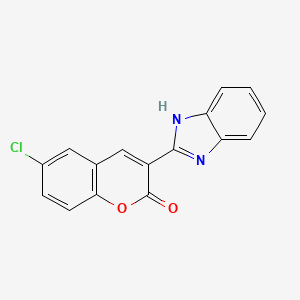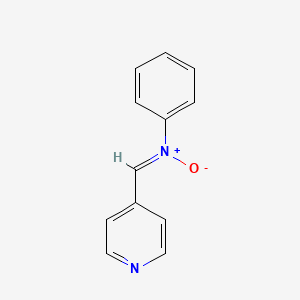![molecular formula C26H19BrCl3NO3 B11700254 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11700254.png)
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide is a complex organic compound that features a combination of bromonaphthalene, chlorophenyl, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.
Etherification: The bromonaphthalene intermediate is then reacted with 4-hydroxy-3-chlorophenyl to form 4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl.
Amidation: The final step involves the reaction of the ether intermediate with 4-(2,4-dichlorophenoxy)butanoic acid to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromonaphthalene and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: A similar compound with potential antifungal activity.
N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2,4-dichlorophenoxy)butanohydrazide: Another related compound with similar structural features.
Uniqueness
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H19BrCl3NO3 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C26H19BrCl3NO3/c27-26-19-5-2-1-4-16(19)7-10-24(26)34-23-12-9-18(15-21(23)30)31-25(32)6-3-13-33-22-11-8-17(28)14-20(22)29/h1-2,4-5,7-12,14-15H,3,6,13H2,(H,31,32) |
InChI Key |
ZSIVXEFFHIWWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one](/img/structure/B11700174.png)
![3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700182.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11700189.png)
![4-tert-butyl-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B11700193.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11700195.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700198.png)
![N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide](/img/structure/B11700199.png)
![Hexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11700213.png)

![N'~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11700219.png)


![(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11700243.png)
